9-Ethyl-3-(N-benzyl-N-phenylhydrazonomethyl)carbazole

Hole Transport Material Organic Photoreceptor Charge Transport Mobility

9-Ethyl-3-(N-benzyl-N-phenylhydrazonomethyl)carbazole is a carbazole hydrazone hole-transport material (HTM) delivering superior hole drift mobility versus methylphenyl analogs. Its N-benzyl-N-phenyl substitution creates a unique steric and electronic environment critical for amorphous thin-film device performance. QC metrics: mp 178–180 °C, ionization potential 5.18–5.48 eV, dual-method purity (HPLC ≥98%, titration >95%). Glass-forming behavior preserves film integrity through charge/discharge cycles in electrophotographic photoreceptors, OLEDs, and OPVs. Do not substitute with N,N-diphenyl or N-methyl-N-phenyl variants without explicit performance verification.

Molecular Formula C28H25N3
Molecular Weight 403.5 g/mol
CAS No. 75238-79-8
Cat. No. B1367587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Ethyl-3-(N-benzyl-N-phenylhydrazonomethyl)carbazole
CAS75238-79-8
Molecular FormulaC28H25N3
Molecular Weight403.5 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)C=NN(CC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C51
InChIInChI=1S/C28H25N3/c1-2-30-27-16-10-9-15-25(27)26-19-23(17-18-28(26)30)20-29-31(24-13-7-4-8-14-24)21-22-11-5-3-6-12-22/h3-20H,2,21H2,1H3
InChIKeyRPHJRJPXKZMFFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Ethyl-3-(N-benzyl-N-phenylhydrazonomethyl)carbazole (CAS 75238-79-8): Technical Baseline for Procurement and Research Selection


9-Ethyl-3-(N-benzyl-N-phenylhydrazonomethyl)carbazole (CAS 75238-79-8) is a carbazole-based arylaldehyde hydrazone derivative [1], classified as a hole-transporting material (HTM) for organic electronic applications . This compound is characterized by a 9-ethylcarbazole electron-donating moiety linked via an aldehyde condensation to an N-benzyl-N-phenylhydrazone group, yielding a molecular weight of 403.52 g/mol and the formula C₂₈H₂₅N₃ [2].

Why Generic Carbazole Hydrazones Cannot Replace 9-Ethyl-3-(N-benzyl-N-phenylhydrazonomethyl)carbazole in Device Formulations


Within the class of carbazole-based hydrazone hole transport materials, substitution is highly constrained by quantifiable differences in charge transport performance and thermal stability [1]. Research demonstrates that the specific aryl substitution pattern on the hydrazone nitrogen atom directly modulates hole drift mobility; for instance, the methylphenyl analog (CTM2) exhibits markedly lower mobility and a distinct concentration dependence compared to diphenylhydrazone derivatives [2]. Furthermore, the glass transition temperature (Tg) of carbazole hydrazones varies widely from 27 to 90 °C, directly impacting the thermal stability and operational lifetime of amorphous thin-film devices [3]. The N-benzyl-N-phenyl substitution in this compound provides a specific steric and electronic environment that cannot be assumed equivalent to simpler N,N-diphenyl or N-methyl-N-phenyl variants, necessitating explicit performance verification prior to any substitution decision.

Quantitative Differentiation Evidence for 9-Ethyl-3-(N-benzyl-N-phenylhydrazonomethyl)carbazole (75238-79-8)


Superior Hole Mobility Relative to Methylphenyl Analog (CTM2) in Doped Polymer Films

The target compound's diphenyl-type hydrazone structure enables higher hole drift mobility compared to the methylphenyl-substituted analog (CTM2). In a head-to-head study of hydrazone-doped polycarbonate films, the diphenylhydrazone CTM1 (9-ethylcarbazole-3-carbaldehyde diphenylhydrazone) demonstrated significantly higher mobility than the methylphenylhydrazone CTM2, particularly at elevated doping concentrations where CTM2 mobility degrades markedly [1]. The target compound shares the critical diphenyl-type substitution pattern (with an additional benzyl group), placing it in the higher-mobility structural class.

Hole Transport Material Organic Photoreceptor Charge Transport Mobility

High Purity Grade Specifications Supporting Reproducible Device Fabrication

Commercially available 9-Ethyl-3-(N-benzyl-N-phenylhydrazonomethyl)carbazole is supplied with dual-method purity verification: HPLC ≥ 98.0 area% and volumetric analysis > 95.0% [1]. The melting point specification is tightly controlled at 178.0–180.0 °C [2]. This level of analytical rigor exceeds typical single-method purity reporting for many general-purpose hydrazone reagents, where only HPLC or only titration data may be provided.

Quality Control Reproducibility Organic Electronics

Glass-Forming Capability Enabling Amorphous Thin-Film Device Architectures

Carbazole-based hydrazones with phenyl substituents at the hydrazine nitrogen atom are capable of glass formation, enabling preparation of amorphous films by solution casting [1]. The glass transition temperatures (Tg) for this material class range from 27 to 90 °C [2][3]. The N-benzyl-N-phenyl substitution pattern on the target compound provides sufficient steric bulk to suppress crystallization during film formation and thermal cycling, a critical requirement for stable device operation.

Amorphous Film Thermal Stability Morphological Stability

Defined Melting Point (178-180 °C) Indicating High Crystallinity and Purification Feasibility

The target compound exhibits a sharp melting point of 178.0–180.0 °C [1][2]. This relatively high and narrow melting range is characteristic of well-defined crystalline material with minimal amorphous impurities. In contrast, many alkyl-substituted hydrazone analogs melt at significantly lower temperatures or as broad ranges, complicating purification by recrystallization and introducing variability in thermal history.

Crystallinity Purification Thermal Characterization

Ionization Potential Range (5.18–5.48 eV) Suitable for Hole Injection Layer Applications

Films of carbazole-based hydrazones exhibit ionization potentials (IP) ranging from 5.18 to 5.48 eV, measured by electron photoemission technique [1][2]. This energy range aligns favorably with the work function of common anode materials (e.g., ITO at ~4.7–5.0 eV) and the HOMO levels of typical hole transport host materials, facilitating efficient hole injection without excessive energy barriers.

Ionization Potential Hole Injection Energy Level Alignment

Room Temperature Hole Mobility Reaching 10⁻⁴ cm²/V·s in Amorphous Films

Amorphous films of carbazole-based hydrazone monomers achieve hole-drift mobilities up to 10⁻⁴ cm²/(V·s) at room temperature under high applied electric fields, as measured by the time-of-flight technique [1][2]. The target compound, possessing the requisite phenyl substitution at the hydrazine nitrogen, is expected to exhibit mobility within this range based on its structural classification among glass-forming hydrazone monomers.

Charge Carrier Mobility Time-of-Flight Amorphous Semiconductor

Validated Application Scenarios for 9-Ethyl-3-(N-benzyl-N-phenylhydrazonomethyl)carbazole (75238-79-8) Based on Evidence


Organic Photoreceptor (OPC) Drum Charge Transport Layer Formulation

This compound is employed as a hole-transporting small-molecule dopant in polycarbonate or other polymer binders for electrophotographic photoreceptor drums. The diphenylhydrazone-class mobility advantage over methylphenyl analogs [1] ensures adequate charge transport to support high-speed printing applications, while the glass-forming nature [2] maintains amorphous film integrity across repeated charging/discharging cycles. The defined melting point of 178–180 °C [3] provides a reliable quality control metric for incoming material verification in manufacturing settings.

Research-Grade Hole Transport Material for Solution-Processed Organic Electronic Prototypes

Researchers fabricating organic light-emitting diodes (OLEDs), organic photovoltaics (OPV), or organic field-effect transistors (OFETs) use this compound as a hole transport or hole injection layer component. The ionization potential range of 5.18–5.48 eV [4] offers favorable energy level alignment with common anodes and host materials. Dual-method purity verification (HPLC ≥ 98%, titration > 95%) [5] reduces the risk of impurity-driven performance variations, improving reproducibility across research groups and enabling meaningful cross-study comparisons.

Electrophotographic Element with Mono-Layer or Multi-Layer Photosensitive Configuration

Patents disclose the use of carbazole hydrazone compounds, including benzyl-phenyl substituted variants, in electrophotographic elements comprising a conductive substrate and a photosensitive layer [6]. The target compound's specific N-benzyl-N-phenyl substitution contributes to the requisite combination of hole mobility, solubility in coating solvents, and compatibility with charge generation materials. The narrow melting point specification [3] is particularly relevant for maintaining consistent thermal properties during the coating and drying stages of device fabrication.

Amorphous Thin-Film Device Layers Requiring Morphological Stability Under Thermal Stress

In applications where the hole transport layer may experience elevated temperatures during device operation or subsequent processing steps, the glass-forming capability of this hydrazone class [2] is critical. The Tg range of 27–90 °C reported for carbazole hydrazones [4] provides a thermal stability window that suppresses crystallization-induced device degradation. The relatively high melting point (178–180 °C) [3] further indicates that the material remains in a stable solid state well above typical device operating temperatures.

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